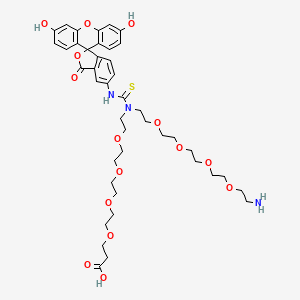
N-(Amino-PEG4)-N-Fluorescein-PEG4-acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Amino-PEG4)-N-Fluorescein-PEG4-acid is a bifunctional compound that combines the properties of polyethylene glycol (PEG) and fluorescein. This compound is widely used in biochemical and medical research due to its ability to enhance solubility, reduce immunogenicity, and provide fluorescent labeling for tracking and imaging purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Amino-PEG4)-N-Fluorescein-PEG4-acid typically involves the following steps:
PEGylation: The process begins with the PEGylation of fluorescein. This involves reacting fluorescein with a PEGylated amine to form a stable amide bond.
Amidation: The PEGylated fluorescein is then reacted with an amino-PEG4-acid to form the final product. This reaction is usually carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk PEGylation: Large quantities of fluorescein are PEGylated using automated reactors to ensure consistency and efficiency.
Purification: The PEGylated fluorescein is purified using techniques such as chromatography to remove any unreacted starting materials and by-products.
Final Coupling: The purified PEGylated fluorescein is then coupled with amino-PEG4-acid under controlled conditions to produce the final compound.
Chemical Reactions Analysis
Types of Reactions
N-(Amino-PEG4)-N-Fluorescein-PEG4-acid undergoes several types of chemical reactions:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, allowing for further functionalization.
Amidation Reactions: The carboxylic acid group can form amide bonds with amines, making it useful for conjugation with proteins and other biomolecules.
Common Reagents and Conditions
Coupling Agents: DCC and NHS are commonly used to facilitate the formation of amide bonds.
Solvents: Reactions are typically carried out in organic solvents such as dimethylformamide (DMF) or dichloromethane (DCM).
Catalysts: In some cases, catalysts such as 4-dimethylaminopyridine (DMAP) are used to enhance reaction rates.
Major Products
The major products formed from these reactions include PEGylated fluorescein derivatives and conjugates with proteins or other biomolecules, which are useful for various applications in research and diagnostics.
Scientific Research Applications
N-(Amino-PEG4)-N-Fluorescein-PEG4-acid has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for studying chemical reactions and molecular interactions.
Biology: Employed in cell labeling and imaging to track cellular processes and protein localization.
Medicine: Utilized in diagnostic assays and therapeutic applications, including drug delivery and targeted imaging.
Industry: Applied in the development of biosensors and other analytical tools for detecting and quantifying biological molecules.
Mechanism of Action
The mechanism of action of N-(Amino-PEG4)-N-Fluorescein-PEG4-acid involves its ability to form stable conjugates with biomolecules through amide bond formation. The PEGylation enhances solubility and reduces immunogenicity, while the fluorescein moiety provides a fluorescent signal for tracking and imaging. The compound targets primary amines on proteins and other biomolecules, allowing for site-specific labeling and functionalization.
Comparison with Similar Compounds
N-(Amino-PEG4)-N-Fluorescein-PEG4-acid can be compared with other similar compounds such as:
N-(Amino-PEG4)-N-Biotin-PEG4-acid: Similar in structure but contains biotin instead of fluorescein, making it useful for biotin-streptavidin based assays.
N-(Amino-PEG4)-N-Rhodamine-PEG4-acid: Contains rhodamine instead of fluorescein, offering different fluorescent properties for imaging applications.
N-(Amino-PEG4)-N-Cy5-PEG4-acid: Contains the cyanine dye Cy5, providing near-infrared fluorescence for deep tissue imaging.
These compounds share the PEGylation and amino functionalities but differ in their fluorescent properties, making them suitable for various specific applications in research and diagnostics.
Properties
Molecular Formula |
C42H55N3O15S |
|---|---|
Molecular Weight |
874.0 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethyl-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C42H55N3O15S/c43-8-12-52-16-20-56-24-26-58-22-18-54-14-10-45(9-13-53-17-21-57-25-23-55-19-15-51-11-7-39(48)49)41(61)44-30-1-4-34-33(27-30)40(50)60-42(34)35-5-2-31(46)28-37(35)59-38-29-32(47)3-6-36(38)42/h1-6,27-29,46-47H,7-26,43H2,(H,44,61)(H,48,49) |
InChI Key |
PJEFLKAQLCMUFA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1NC(=S)N(CCOCCOCCOCCOCCC(=O)O)CCOCCOCCOCCOCCN)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


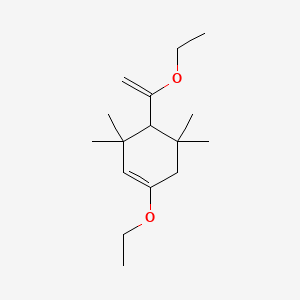


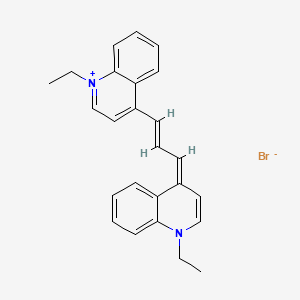

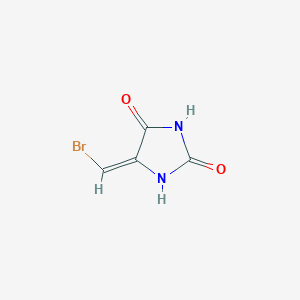
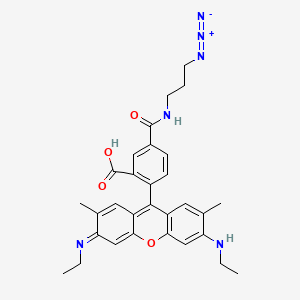

![Dimethyl 1,4-dioxaspiro[4.5]decane-8,8-dicarboxylate](/img/structure/B15341104.png)
![Fmoc-S-[2-(4-pyridyl)ethyl]-L-cysteine](/img/structure/B15341107.png)

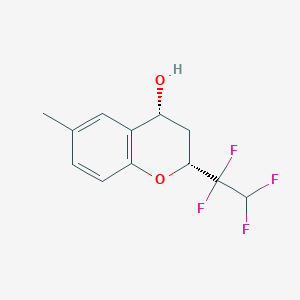
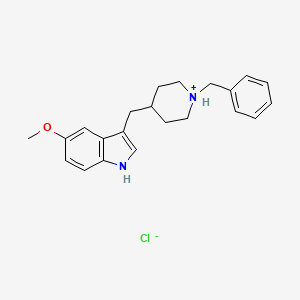
![N-[(Z)-[(3E)-3-(phenylhydrazinylidene)butan-2-ylidene]amino]aniline](/img/structure/B15341127.png)
